molecular formula C8H5NO4 B184721 7-Nitroisobenzofuran-1(3H)-one CAS No. 42760-46-3

7-Nitroisobenzofuran-1(3H)-one

Cat. No. B184721
CAS RN: 42760-46-3
M. Wt: 179.13 g/mol
InChI Key: BFIGXRQYMBKAIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitroisobenzofuran-1(3H)-one, commonly known as NBFI, is a fluorescent molecule that has gained significance in recent years due to its unique properties. It is widely used in scientific research for various applications, including molecular imaging, fluorescence microscopy, and drug discovery.

Scientific Research Applications

  • Antimicrobial Agent : A molecule derived from 7-Nitroisobenzofuran-1(3H)-one, namely 4-nitroisobenzofuran-1(3H)-one (IITK2020), has been identified as an exclusive inhibitor of Staphylococcus aureus, including multidrug-resistant strains, targeting peptidoglycan biosynthesis (Rawat et al., 2022).

  • Synthesis of Pyriftalid and Paquinimod : Efficient and scalable synthesis methods have been developed for intermediates derived from 7-Nitroisobenzofuran-1(3H)-one for the synthesis of Pyriftalid and Paquinimod (Li et al., 2017).

  • Protein-Labelling Reagent : The electrophilic character of 4-chloro-7-nitrobenzofurazan, a related compound, has implications for its use as a protein-labelling reagent (Baines et al., 1977).

  • Fluorescent and Colorimetric Sensor : A derivative of 7-Nitrobenzo-2-oxa-1,3-diazole (NBD), closely related to 7-Nitroisobenzofuran-1(3H)-one, has been used as a selective fluorescent and colorimetric sensor for detecting Hg2+ in aqueous solutions (Ruan et al., 2011).

  • Antibacterial Activity : Various 2-methylbenzofurans, including those with 7-NO2 substituents, have been synthesized and investigated for their antibacterial activity (Powers, 1976).

  • Anticancer Compound : 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol, a compound containing the 7-nitrobenzoxadiazole (NBD) scaffold, exhibits strong inhibition of glutathione S-transferases and significant anticancer activity in various tumor models (Sha et al., 2018).

  • Glutathione Peroxidase Mimics : Nitro-, azo-, and amino derivatives of Ebselen, including 7-nitro-2-aryl-1,2-benzisoselenazol-3(2H)-ones, have been synthesized and evaluated for their cytoprotective effects and ability to mimic glutathione peroxidase enzymes (Singh et al., 2017).

properties

IUPAC Name

7-nitro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO4/c10-8-7-5(4-13-8)2-1-3-6(7)9(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFIGXRQYMBKAIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357244
Record name 7-NITROISOBENZOFURAN-1(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitroisobenzofuran-1(3H)-one

CAS RN

42760-46-3
Record name 7-NITROISOBENZOFURAN-1(3H)-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Nitroisobenzofuran-1(3H)-one
Reactant of Route 2
7-Nitroisobenzofuran-1(3H)-one
Reactant of Route 3
7-Nitroisobenzofuran-1(3H)-one
Reactant of Route 4
Reactant of Route 4
7-Nitroisobenzofuran-1(3H)-one
Reactant of Route 5
Reactant of Route 5
7-Nitroisobenzofuran-1(3H)-one
Reactant of Route 6
Reactant of Route 6
7-Nitroisobenzofuran-1(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.